5-Bromo-3-chloro-2-(chloromethyl)pyridine
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Overview
Description
5-Bromo-3-chloro-2-(chloromethyl)pyridine is an organic compound with the molecular formula C6H4BrCl2N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, chlorine, and a chloromethyl group attached to the pyridine ring. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloro-2-(chloromethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method is the bromination and chlorination of 2-(chloromethyl)pyridine. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a catalyst or under specific temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The compound is usually produced in batch reactors with controlled reaction parameters to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-chloro-2-(chloromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form different pyridine derivatives or reduction to remove halogen atoms.
Coupling Reactions: The compound is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.
Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-3-chloro-2-(chloromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 5-Bromo-3-chloro-2-(chloromethyl)pyridine involves its ability to participate in various chemical reactions due to the presence of reactive halogen atoms. These atoms can undergo substitution, oxidation, and reduction, allowing the compound to interact with different molecular targets and pathways. The specific mechanism depends on the context in which the compound is used, such as in chemical synthesis or biological applications .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloropyridine: Similar in structure but lacks the chloromethyl group.
2-Chloro-5-(chloromethyl)pyridine: Similar but with different halogen substitution patterns.
3-Bromo-2-chloropyridine: Another derivative with different halogen positions
Uniqueness
5-Bromo-3-chloro-2-(chloromethyl)pyridine is unique due to the specific arrangement of bromine, chlorine, and chloromethyl groups on the pyridine ring. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications .
Properties
Molecular Formula |
C6H4BrCl2N |
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Molecular Weight |
240.91 g/mol |
IUPAC Name |
5-bromo-3-chloro-2-(chloromethyl)pyridine |
InChI |
InChI=1S/C6H4BrCl2N/c7-4-1-5(9)6(2-8)10-3-4/h1,3H,2H2 |
InChI Key |
PGXQJSNESLQPGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CCl)Br |
Origin of Product |
United States |
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